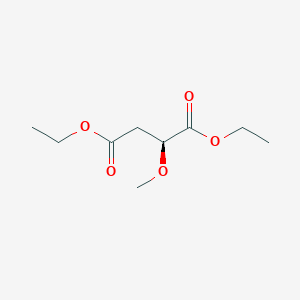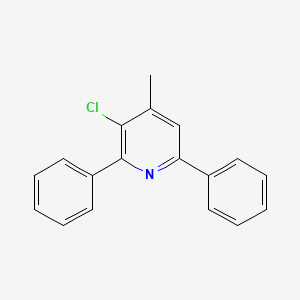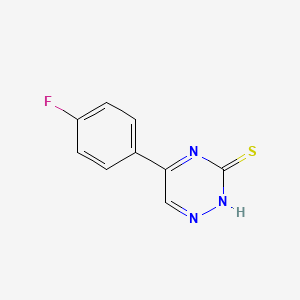
mu-Truxinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mu-Truxinic acid: is a stereoisomeric cyclic dicarboxylic acid with the formula (C₆H₅)₂C₄H₄(COOH)₂. It is one of several isomers of truxinic acid, which are derived from the photochemical cycloaddition of cinnamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: mu-Truxinic acid can be synthesized through the photodimerization of cinnamic acid. This process involves the [2+2] cycloaddition reaction, where two trans alkenes react head-to-head under ultraviolet light to form the cyclobutane ring structure characteristic of truxinic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cinnamic acid derivatives and controlled photochemical reactions. The scalability of this process depends on the availability of cinnamic acid and the efficiency of the photodimerization setup .
Analyse Des Réactions Chimiques
Types of Reactions: mu-Truxinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: Substitution reactions can occur at the carboxyl groups or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of biobased plastics and other functional materials .
Mécanisme D'action
The mechanism of action of mu-Truxinic acid involves its interaction with various molecular targets and pathways. It can form complexes with cations and anions through cation-π and anion-H–O interactions. These interactions are stabilized by electrostatic and inductive effects, which contribute to the compound’s reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
mu-Truxinic acid is similar to other truxinic and truxillic acids, which are also derived from cinnamic acid through photochemical reactions. These compounds share the cyclobutane ring structure but differ in their stereochemistry and functional groups. Some similar compounds include:
- alpha-Truxillic acid
- beta-Truxillic acid
- gamma-Truxillic acid
- delta-Truxillic acid
Propriétés
Numéro CAS |
528-35-8 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(1S,2S,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
QVNDSQQNODQYJM-VGWMRTNUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]([C@H]2C(=O)O)C(=O)O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)


![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)




![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)

![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
